Dodecyl Gallate

Beschreibung

Eigenschaften

IUPAC Name |

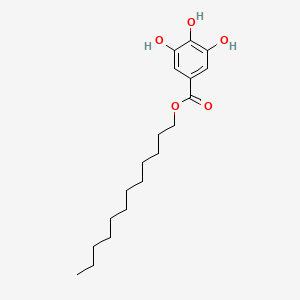

dodecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFJAMTCNSJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048189 | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or creamy-white odourless solid, Solid | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, freely soluble in ethanol and ether | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

1166-52-5 | |

| Record name | Dodecyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl gallate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45612DY463 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C | |

| Record name | DODECYL GALLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Dodecyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The primary industrial method for this compound synthesis involves Fischer esterification , where gallic acid reacts with dodecanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds as follows:

$$

\text{C}7\text{H}6\text{O}5 \, (\text{gallic acid}) + \text{C}{12}\text{H}{25}\text{OH} \, (\text{dodecanol}) \xrightarrow{\text{H}^+} \text{C}{19}\text{H}{30}\text{O}5 \, (\text{this compound}) + \text{H}_2\text{O}

$$

Optimized Reaction Conditions :

- Molar Ratio : A 1:1.2 molar ratio of gallic acid to dodecanol ensures excess alcohol drives the equilibrium toward ester formation.

- Temperature : Reflux at 110–120°C for 6–8 hours achieves >95% conversion efficiency.

- Catalyst Concentration : 1–2% (w/w) sulfuric acid relative to gallic acid.

Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃) to quench the acid catalyst. The crude product is then isolated via solvent extraction using ethanol or diethyl ether, leveraging this compound’s high solubility in these solvents.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) facilitate the reaction under mild conditions (40–60°C, solvent-free systems). While this method avoids corrosive acids, its industrial adoption remains limited due to higher costs and longer reaction times (24–48 hours).

Purification and Crystallization

Solvent Recrystallization

Crude this compound is purified via recrystallization from ethanol or ethanol-water mixtures. The compound’s solubility profile dictates the solvent choice:

- Ethanol : Freely soluble at elevated temperatures (60–70°C) but crystallizes upon cooling.

- Water : Insoluble, enabling fractional crystallization by gradual ethanol dilution.

Typical Protocol :

- Dissolve crude product in hot ethanol (95% purity) at 70°C.

- Filter to remove insoluble impurities.

- Cool to 4°C for 12 hours to precipitate crystals.

- Vacuum-filter and wash with cold ethanol.

This process yields this compound with ≥98.5% purity, as required by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Chromatographic Purification

For high-purity applications (e.g., pharmaceuticals), column chromatography using silica gel and a toluene-glacial acetic acid mobile phase (20:40:40 v/v) resolves residual gallic acid or unreacted dodecanol. Thin-layer chromatography (TLC) with phosphomolybdic acid staining validates purity, showing a single spot (Rf ≈ 0.7) under standardized conditions.

Analytical Validation and Quality Control

Purity Assessment

Critical Parameters :

| Parameter | Specification | Method |

|---|---|---|

| Loss on drying | ≤0.5% (90°C, 6 hours) | Gravimetric analysis |

| Sulfated ash | ≤0.05% | Incineration at 600°C |

| Heavy metals (as Pb) | ≤10 mg/kg | Atomic absorption |

These criteria align with global food additive regulations, including the European Union’s E312 designation.

Industrial-Scale Production Considerations

Solvent Selection and Recovery

Ethanol is preferred for large-scale synthesis due to its low toxicity and ease of recovery via distillation. Closed-loop systems recycle >90% of ethanol, minimizing waste.

Yield Optimization

Key Factors :

- Reagent Purity : ≥99% gallic acid and dodecanol reduce side reactions.

- Moisture Control : Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

- Catalyst Recycling : Acid catalysts are neutralized and reused in subsequent batches.

Typical industrial yields range from 85–92%, with final products meeting pharmacopeial standards.

Emerging Trends and Research Gaps

Continuous Flow Synthesis

Microreactor technology enables continuous esterification, reducing reaction times to <1 hour and improving heat transfer. Pilot studies report 20% higher throughput compared to batch processes.

Biodegradable Catalysts

Research explores solid acid catalysts (e.g., sulfonated carbon) to replace liquid acids, simplifying purification and reducing corrosion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dodecyl Gallat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Dodecyl Gallat in seine entsprechenden Alkohole umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Formen.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Dodecyl Gallat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Veresterung und antioxidative Mechanismen zu untersuchen.

Biologie: Forschungen haben seine Wirksamkeit bei der Hemmung des Wachstums verschiedener Mikroorganismen gezeigt, was es in mikrobiologischen Studien nützlich macht.

Medizin: Dodecyl Gallat wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antivirale und krebshemmende Eigenschaften.

Industrie: Es wird in der Formulierung von Lebensmitteln, Kosmetika und Arzneimitteln verwendet, um die Haltbarkeit und Stabilität zu verbessern

5. Wirkmechanismus

Der primäre Mechanismus, durch den Dodecyl Gallat seine Wirkung entfaltet, ist seine antioxidative Aktivität. Es fängt freie Radikale ab und hemmt die Lipidperoxidation, wodurch Zellen vor oxidativem Stress geschützt werden. Die Verbindung interagiert mit molekularen Zielstrukturen wie Enzymen, die an oxidativen Stresswegen beteiligt sind, einschließlich Superoxiddismutase und Katalase .

Ähnliche Verbindungen:

Propyl Gallat: Ein weiterer Ester der Gallussäure, der als Antioxidans in Lebensmitteln und Kosmetika verwendet wird.

Octyl Gallat: Ähnlich in der Struktur, aber mit einer Octylgruppe anstelle einer Dodecylgruppe, ebenfalls als Antioxidans verwendet.

Methyl Gallat: Ein einfacherer Ester der Gallussäure, der in verschiedenen Anwendungen aufgrund seiner antioxidativen Eigenschaften verwendet wird.

Einzigartigkeit von Dodecyl Gallat: Dodecyl Gallat zeichnet sich durch seine längere Alkylkette aus, die seine Lipophilie und Fähigkeit erhöht, sich in Lipidmembranen zu integrieren. Diese Eigenschaft macht es besonders effektiv beim Schutz lipidreicher Umgebungen wie Zellmembranen und kosmetischen Formulierungen .

Wirkmechanismus

The primary mechanism by which dodecyl gallate exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase .

Vergleich Mit ähnlichen Verbindungen

Efficacy Against Candida albicans

DG demonstrates superior antifungal activity compared to shorter-chain gallates. In Caenorhabditis elegans models, DG increased survival rates by 60–70% during C. albicans infection, outperforming hexyl (C6) and octyl (C8) gallates . Its mechanism involves membrane disruption and inhibition of fungal NADH oxidase .

Embryotoxicity in Zebrafish

Chain length inversely correlates with toxicity in zebrafish embryos:

| Compound | LC₅₀ (μg/mL) | Toxicity Profile | Source |

|---|---|---|---|

| Hexyl gallate | 10 | High embryotoxicity | |

| Octyl gallate | 4.5 | Moderate embryotoxicity | |

| This compound | 40 | Low embryotoxicity |

DG’s lower toxicity is attributed to reduced cellular uptake due to its higher hydrophobicity .

Efflux Pump Inhibition

DG and decyl gallate (C10) are potent inhibitors of the Saccharomyces cerevisiae Pdr5p efflux pump, a key driver of multidrug resistance. DG’s competitive inhibition kinetics (Kᵢ = 16 ± 1 mM) outperform decyl gallate (Kᵢ = 21 ± 3 mM) . Both compounds synergize with fluconazole, reducing its MIC against resistant C. albicans by 90% .

Antioxidant Activity

While DG excels in lipid peroxidation prevention (e.g., mitochondrial membranes), shorter-chain gallates like PG are more effective at scavenging water-soluble reactive carbonyls (e.g., methylglyoxal):

| Compound | Superoxide Inhibition (Xanthine Oxidase) | Carbonyl Scavenging (GO/MGO) | Source |

|---|---|---|---|

| Propyl gallate | Weak | 70.5%/67.6% | |

| This compound | Strong (IC₅₀ = 25 μM) | ~50% |

DG’s dodecyl group enhances membrane localization, making it more effective in lipid-rich environments .

Synergy with Antimicrobials

DG enhances the efficacy of conventional drugs:

- Fluconazole: DG reduces fluconazole’s MIC from 0.4 mg/mL to non-inhibitory levels in C. albicans .

- Penicillin : DG shows synergistic bactericidal effects against penicillin-resistant Streptococcus pneumoniae . This synergy arises from DG’s dual role in efflux pump inhibition and ATP depletion .

Biologische Aktivität

Dodecyl gallate (DG) is a gallic acid ester known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its amphipathic structure, which includes a long hydrophobic dodecyl chain and a hydrophilic gallate moiety. This unique structure contributes to its ability to interact with cell membranes, facilitating its biological effects.

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. A study on MG-63 human osteosarcoma cells revealed that DG induces apoptosis through several mechanisms:

- Caspase Activation : DG treatment led to increased activation of caspases 3 and 8, critical enzymes in the apoptotic pathway. The cleavage of poly (ADP-ribose) polymerase (PARP) was also observed, indicating the execution phase of apoptosis .

- Cell Cycle Arrest : Flow cytometric analysis showed that DG caused S-phase cell cycle arrest and increased the sub-G1 population, suggesting enhanced cell death .

- Bax/Bcl-2 Ratio : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were noted, further supporting the induction of apoptosis .

Dose-Response Relationship

The half-maximal inhibitory concentration (IC50) values for DG were determined as follows:

- 31.15 µM at 24 hours

- 10.66 µM at 48 hours

- 9.06 µM at 72 hours

These results indicate a time-dependent increase in cytotoxicity .

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:

- Bactericidal Activity : DG was effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting oxygen consumption in bacterial cells and disrupting membrane integrity .

- Mechanism : The antibacterial action is attributed to its ability to inhibit components of the membrane respiratory chain, leading to cell death .

Allergic Reactions

Despite its beneficial properties, this compound can also cause allergic reactions. A case study reported a 42-year-old beauty therapist experiencing allergic contact stomatitis after exposure to products containing DG. Patch testing confirmed sensitivity to this compound, highlighting the need for caution in cosmetic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis via caspase activation; causes cell cycle arrest |

| Antimicrobial | Effective against Gram-positive bacteria, including MRSA |

| Allergic Reactions | Can cause allergic contact dermatitis; requires patch testing for sensitivity |

Q & A

Q. What are the primary methodologies for synthesizing dodecyl gallate (DG) in laboratory settings?

DG is typically synthesized via esterification of gallic acid with dodecyl alcohol. A common protocol involves acid-catalyzed reactions (e.g., using sulfuric acid) under reflux, followed by purification via recrystallization or column chromatography. Researchers often validate purity using HPLC or NMR spectroscopy .

Q. What safety protocols should be followed when handling DG in laboratory experiments?

DG must be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Disposal should comply with federal/state regulations for organic waste, with incineration as a recommended method. Refer to SDS Sections 7–9 for specific exposure controls .

Q. How does DG exhibit antifungal activity, and what model organisms are used to study this?

DG disrupts fungal cell membranes and inhibits efflux pumps (e.g., Pdr5p ATPase in Saccharomyces cerevisiae). Standard assays include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). C. elegans infected with C. albicans is a common in vivo model to evaluate DG’s efficacy .

Q. What analytical techniques are used to assess DG’s antioxidant capacity?

DG’s chain-breaking antioxidant activity is quantified via:

- DPPH/ABTS radical scavenging assays (measuring absorbance reduction at 517/734 nm).

- Lipid peroxidation inhibition in mitochondrial membranes using thiobarbituric acid-reactive substances (TBARS) assays.

- Xanthine oxidase inhibition analyzed via Lineweaver-Burk plots to determine competitive/noncompetitive kinetics .

Advanced Research Questions

Q. How does DG induce apoptosis in cancer cells, and what molecular markers are indicative of this process?

DG triggers caspase-8 and caspase-3 activation, PARP cleavage, and mitochondrial membrane depolarization. Key markers include:

Q. What experimental approaches elucidate DG’s synergy with antifungal drugs like fluconazole?

Chemosensitization is assessed via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, DG (25 µM) synergizes with fluconazole (0.4 µg/mL) by inhibiting efflux pumps, reducing MICs by 8–16-fold. ATPase activity assays (e.g., malachite green phosphate detection) confirm Pdr5p inhibition .

Q. How does DG interact with lipid membranes or macromolecular complexes in delivery systems?

Molecular dynamics (MD) simulations (50 ns trajectories) show DG’s dodecyl chain embedding into amylose helices, forming V-type starch complexes. Validation includes:

- X-ray diffraction for crystallinity changes.

- Differential scanning calorimetry (DSC) for thermal stability. Such complexes reduce starch digestibility (22.83% slowly digestible starch) and enhance antioxidant delivery to the colon .

Q. What are the unresolved contradictions in DG’s ecotoxicological data, and how can these gaps be addressed?

Current SDS lack data on DG’s biodegradation, bioaccumulation, and soil mobility (Sections 12.1–12.6). Proposed studies include:

- OECD 301/303 tests for aerobic degradation.

- QSAR modeling to predict PBT/vPvB potential.

- Microcosm assays to assess aquatic toxicity in Daphnia magna .

Methodological Considerations

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.